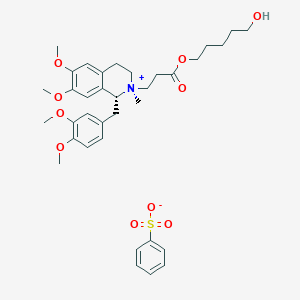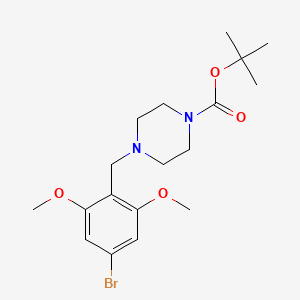
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. This particular compound features a tert-butyl ester group, a bromine atom, and two methoxy groups attached to a benzyl moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2,6-dimethoxybenzyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
- Substituted piperazine derivatives
- Oxidized or reduced benzyl derivatives
- Coupled products with various aryl or alkyl groups
科学的研究の応用
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with various biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: Employed in the design of molecular probes for studying biological processes and interactions.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Pharmacology: Investigated for its potential effects on various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperazine ring and the bromine atom can enhance its binding affinity and selectivity towards certain biological targets. Additionally, the methoxy groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is unique due to the presence of both bromine and methoxy groups on the benzyl moiety. This structural feature can enhance its reactivity and biological activity compared to other similar compounds. For instance, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate lacks the methoxy groups, which may result in different pharmacological properties. Similarly, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have different substituents, leading to variations in their chemical reactivity and biological applications.
特性
分子式 |
C18H27BrN2O4 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
tert-butyl 4-[(4-bromo-2,6-dimethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O4/c1-18(2,3)25-17(22)21-8-6-20(7-9-21)12-14-15(23-4)10-13(19)11-16(14)24-5/h10-11H,6-9,12H2,1-5H3 |
InChIキー |
OVEYYZGUKWZPQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)
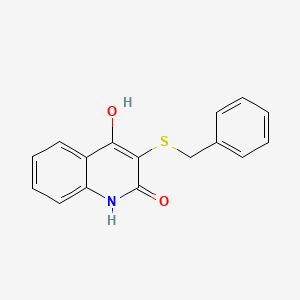
![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
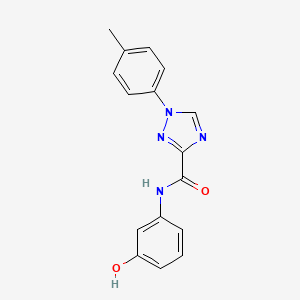
![(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13364873.png)
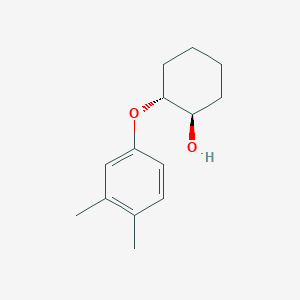
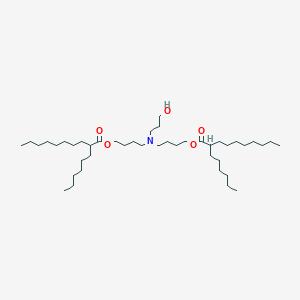
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
![(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol](/img/structure/B13364910.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364921.png)
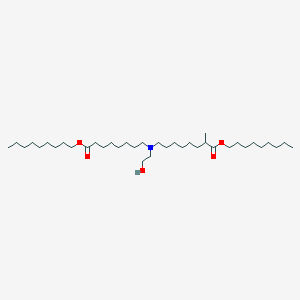
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
